4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile
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Overview
Description
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-ethynylbenzonitrile with 4-(But-1-en-1-yl)-2,6-difluorophenylacetylene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include palladium catalysts, inert atmospheres, and specific solvents like dimethylformamide. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the preparation of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile exerts its effects involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s structure allows it to form stable complexes with various molecules, influencing their behavior and reactivity . Specific pathways involved depend on the application and the molecular targets being studied.
Comparison with Similar Compounds
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile can be compared with similar compounds such as:
4-Ethynylbenzonitrile: Shares a similar core structure but lacks the but-1-en-1-yl and difluorophenyl groups.
4-Cyanophenylacetylene: Another related compound with a simpler structure.
4-Ethynylaniline: Contains an amino group instead of the nitrile group. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
797047-60-0 |
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Molecular Formula |
C19H13F2N |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
4-[2-(4-but-1-enyl-2,6-difluorophenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C19H13F2N/c1-2-3-4-16-11-18(20)17(19(21)12-16)10-9-14-5-7-15(13-22)8-6-14/h3-8,11-12H,2H2,1H3 |
InChI Key |
IHYRSADCJICIHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C#N)F |
Origin of Product |
United States |
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